N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide
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Overview
Description
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dicyanophenyl group, a fluoropyridine moiety, and a carboxamide functional group. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dicyanophenylamine with 2-fluoropyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxylic acid.
Reduction: Formation of N-(3,4-dicyanophenyl)-2-aminopyridine-4-carboxamide.
Substitution: Formation of N-(3,4-dicyanophenyl)-2-methoxypyridine-4-carboxamide.
Scientific Research Applications
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dicyanophenyl)-2-chloropyridine-4-carboxamide
- N-(3,4-dicyanophenyl)-2-bromopyridine-4-carboxamide
- N-(3,4-dicyanophenyl)-2-iodopyridine-4-carboxamide
Uniqueness
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding affinity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical applications .
Properties
IUPAC Name |
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN4O/c15-13-6-9(3-4-18-13)14(20)19-12-2-1-10(7-16)11(5-12)8-17/h1-6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMKEVFSCCICIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)F)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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